![molecular formula C8H18Cl2N2 B2516779 (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride CAS No. 1286208-62-5](/img/structure/B2516779.png)
(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride
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Overview
Description
“(S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride” is a complex organic compound. It contains a cyclobutyl group, a pyrrolidine ring, and an amine group, and it’s a salt form with two hydrochloride ions .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. For example, amines can react with nitrites in the Griess test, which is used to detect the presence of nitrites .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques . These might include measurements of its solubility, melting point, boiling point, and spectral properties.
Scientific Research Applications
Nucleophilic Substitutions and Cyclization Reactions
Inter and Intramolecular Nucleophilic Substitutions of Activated Phenylselanyl Groups : This study focuses on nucleophilic substitutions and cyclization reactions involving unsaturated and functionalized phenylselenides. Such chemical processes are foundational in organic synthesis, potentially relevant to the applications of (S)-1-Cyclobutylpyrrolidin-3-amine dihydrochloride in creating complex organic molecules (Paulmier, 2001).
Synthesis and Structural Properties of Novel Compounds
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES : This research outlines the synthesis and analysis of novel organic compounds, highlighting the importance of structural and spectroscopic analysis in the development of new chemicals, which could include studies on compounds like this compound (Issac & Tierney, 1996).
Advanced Oxidation Processes for Degradation
Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes : This review discusses the degradation of nitrogen-containing compounds, such as amines, which is relevant for understanding the environmental and safety aspects of handling compounds like this compound (Bhat & Gogate, 2021).
Applications in Analytical and Biomedical Sciences
Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences : This study reviews the ninhydrin reaction, an analytical technique that could be applicable for studying amino derivatives like this compound in various scientific fields (Friedman, 2004).
Versatile Applications of Cyclodextrins
Exploring versatile applications of cyclodextrins an overview
: Cyclodextrins have a wide range of applications in pharmaceuticals, food, and other industries due to their ability to form host-guest complexes. This could be relevant for enhancing the solubility or stability of specific compounds, potentially including this compound (Sharma & Baldi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-1-cyclobutylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWLLUGSOXMYQP-KLXURFKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CC[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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